molecular formula C8H5Cl3O4S B12045588 Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate

Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate

Cat. No.: B12045588
M. Wt: 303.5 g/mol
InChI Key: KPRHEOJHGAVHLO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate typically involves the chlorosulfonation of methyl 3,4-dichlorobenzoate. This reaction is carried out under controlled conditions using chlorosulfonic acid as the sulfonating agent. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield .

Chemical Reactions Analysis

Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity and alter protein function, making it useful in biochemical studies .

Comparison with Similar Compounds

Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate can be compared with similar compounds such as:

The presence of the chlorosulfonyl group in this compound makes it more reactive and suitable for specific chemical reactions and applications .

Properties

Molecular Formula

C8H5Cl3O4S

Molecular Weight

303.5 g/mol

IUPAC Name

methyl 3,4-dichloro-5-chlorosulfonylbenzoate

InChI

InChI=1S/C8H5Cl3O4S/c1-15-8(12)4-2-5(9)7(10)6(3-4)16(11,13)14/h2-3H,1H3

InChI Key

KPRHEOJHGAVHLO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)Cl

Origin of Product

United States

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